molecular formula C12H13FO B11757983 (E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one

(E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one

Cat. No.: B11757983
M. Wt: 192.23 g/mol
InChI Key: RPCACXRYSFIMIA-CMDGGOBGSA-N
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Description

(E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one is an organic compound characterized by the presence of a fluorophenyl group attached to a pentenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one typically involves the condensation of 4-fluorobenzaldehyde with a suitable ketone under basic conditions. One common method is the Claisen-Schmidt condensation, where 4-fluorobenzaldehyde reacts with 2-methyl-3-pentanone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to DNA gyrase or other essential enzymes in bacteria, resulting in antimicrobial activity. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(4-chlorophenyl)-2-methylpent-1-en-3-one
  • (E)-1-(4-bromophenyl)-2-methylpent-1-en-3-one
  • (E)-1-(4-methylphenyl)-2-methylpent-1-en-3-one

Uniqueness

(E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and biological activity compared to its analogs with different substituents .

Properties

Molecular Formula

C12H13FO

Molecular Weight

192.23 g/mol

IUPAC Name

(E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one

InChI

InChI=1S/C12H13FO/c1-3-12(14)9(2)8-10-4-6-11(13)7-5-10/h4-8H,3H2,1-2H3/b9-8+

InChI Key

RPCACXRYSFIMIA-CMDGGOBGSA-N

Isomeric SMILES

CCC(=O)/C(=C/C1=CC=C(C=C1)F)/C

Canonical SMILES

CCC(=O)C(=CC1=CC=C(C=C1)F)C

Origin of Product

United States

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